molecular formula C7H15NO B3026925 (R)-3-Isopropoxypyrrolidine CAS No. 1187932-43-9

(R)-3-Isopropoxypyrrolidine

Cat. No.: B3026925
CAS No.: 1187932-43-9
M. Wt: 129.20
InChI Key: IYKVTPKGWBIZFR-SSDOTTSWSA-N
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Description

®-3-Isopropoxypyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles

Scientific Research Applications

®-3-Isopropoxypyrrolidine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Industry: The compound can be used in the production of agrochemicals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-isopropoxypyrrolidine can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. For example, the compound can be synthesized by the reaction of ®-3-hydroxypyrrolidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of ®-3-isopropoxypyrrolidine may involve the use of chiral catalysts to ensure high enantiomeric purity. Catalytic asymmetric hydrogenation or enzymatic resolution are potential methods for large-scale synthesis. These methods are preferred due to their efficiency and ability to produce the desired enantiomer with high selectivity.

Chemical Reactions Analysis

Types of Reactions: ®-3-Isopropoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted pyrrolidines.

Mechanism of Action

The mechanism of action of ®-3-isopropoxypyrrolidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact mechanism depends on the specific application and the target molecule. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

    (S)-3-Isopropoxypyrrolidine: The enantiomer of ®-3-isopropoxypyrrolidine, which may have different biological activities and properties.

    3-Hydroxypyrrolidine: A precursor in the synthesis of ®-3-isopropoxypyrrolidine.

    N-Substituted Pyrrolidines: Compounds with various substituents on the nitrogen atom, which can have different chemical and biological properties.

Uniqueness: ®-3-Isopropoxypyrrolidine is unique due to its chiral nature and the specific spatial arrangement of its atoms. This chirality can lead to different interactions with biological targets compared to its enantiomer or other similar compounds. Its specific reactivity and applications in asymmetric synthesis further distinguish it from other pyrrolidines.

Properties

IUPAC Name

(3R)-3-propan-2-yloxypyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVTPKGWBIZFR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297796
Record name (3R)-3-(1-Methylethoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-43-9
Record name (3R)-3-(1-Methylethoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(1-Methylethoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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